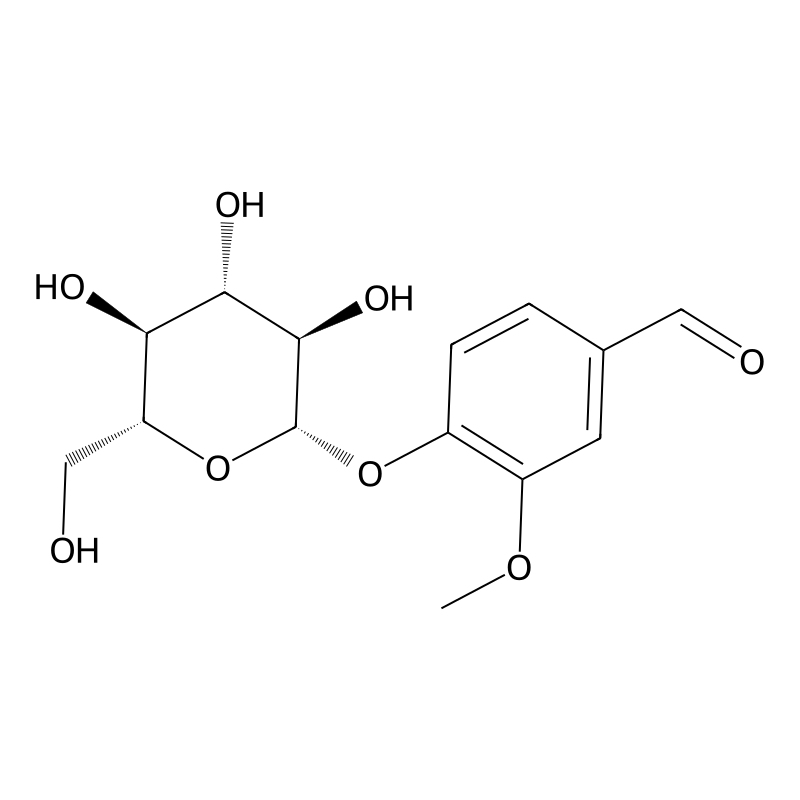

Glucovanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glucovanillin (vanillin 4-O-β-D-glucoside) is a naturally occurring phenolic glycoside that serves as the primary biochemical precursor to vanillin. From a procurement and formulation perspective, it is defined by its β-D-glucose moiety, which fundamentally alters the physical properties of the vanillin core. Unlike free vanillin, glucovanillin is highly hydrophilic, non-volatile at standard processing temperatures, and lacks immediate odor [1]. These baseline characteristics make it a targeted choice for applications requiring controlled flavor release, enhanced aqueous solubility without co-solvents, and thermal resilience during high-temperature manufacturing processes[2].

Procurement teams often default to free vanillin due to its lower cost and immediate availability; however, direct substitution fails in processes requiring thermal stability or purely aqueous formulation. Free vanillin is sparsely soluble in water and highly prone to sublimation and volatilization at temperatures exceeding 40 °C [1]. This leads to significant material loss during thermal processing (e.g., extrusion or baking) and necessitates the use of ethanol or other organic co-solvents in liquid formulations. Glucovanillin overcomes these limitations by utilizing its glycosidic bond to arrest volatility and dramatically increase hydrophilicity, ensuring the active phenolic core remains stable until enzymatically cleaved by β-glucosidase [2].

Thermal Stability and Volatility Arrest

The glycosylation of vanillin to form glucovanillin results in a massive increase in thermal stability. While free vanillin melts at 81–83 °C and exhibits significant volatilization and sublimation at temperatures as low as 40 °C, glucovanillin maintains a melting point of 189–190 °C and resists thermal degradation and evaporative loss . This differential allows glucovanillin to survive high-heat manufacturing environments where free vanillin would be lost to the atmosphere [1].

| Evidence Dimension | Melting Point and Volatility Threshold |

| Target Compound Data | Glucovanillin: MP 189–190 °C; non-volatile at >40 °C |

| Comparator Or Baseline | Free Vanillin: MP 81–83 °C; significant sublimation >40 °C |

| Quantified Difference | >100 °C higher melting point with complete arrest of low-temperature sublimation |

| Conditions | Standard atmospheric pressure heating |

Critical for material selection in high-temperature extrusion, baking, or thermoplastic compounding where premature flavor or active ingredient loss must be prevented.

Aqueous Solubility and Hydrophilicity

The addition of the β-D-glucose moiety fundamentally shifts the partition coefficient of the molecule. Free vanillin is lipophilic enough to require organic co-solvents for high-concentration liquid formulations, possessing a positive LogP of approximately 1.2. In contrast, glucovanillin exhibits an estimated LogP of -1.25, making it highly hydrophilic and readily soluble in aqueous systems. This enhanced water solubility eliminates the need for ethanol or propylene glycol in formulation matrices [1].

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | Glucovanillin: LogP approx. -1.25 (highly hydrophilic) |

| Comparator Or Baseline | Free Vanillin: LogP approx. 1.2 (sparsely soluble in cold water) |

| Quantified Difference | Shift of >2.4 log units toward hydrophilicity |

| Conditions | Standard aqueous partition models |

Enables the procurement of a vanillin precursor that can be formulated directly into purely aqueous systems without the regulatory or physical drawbacks of organic co-solvents.

Enzymatic Triggering and Controlled Release

Glucovanillin is essentially odorless and inactive until its glycosidic bond is cleaved by β-glucosidase. In controlled assays, high yields of vanillin (>95%) are generated only upon the introduction of the specific enzyme or native plant decompartmentalization [1]. This contrasts sharply with free vanillin, which provides an immediate, uncontrolled odor impact. The absolute dependence on enzymatic hydrolysis makes glucovanillin a highly specific substrate for targeted release mechanisms [2].

| Evidence Dimension | Odor Impact and Release Kinetics |

| Target Compound Data | Glucovanillin: 0% immediate odor; >95% release only upon β-glucosidase addition |

| Comparator Or Baseline | Free Vanillin: 100% immediate, uncontrolled odor impact |

| Quantified Difference | Complete temporal control over active molecule release |

| Conditions | Enzymatic hydrolysis assays (~1000 nkat/g β-glucosidase activity) |

Provides formulators with a mechanism for delayed or triggered release in smart packaging, cosmetics, or advanced food matrices.

Thermally Stressed Manufacturing Processes

Because glucovanillin resists the sublimation and volatilization that affects free vanillin above 40 °C, it serves as a thermally resilient precursor for high-temperature food processing, extrusion, and polymer compounding. It survives the thermal stress and can be subsequently cleaved to release the active phenolic core [1].

Aqueous and Alcohol-Free Formulations

With a LogP of -1.25, glucovanillin is highly water-soluble. This makes it a targeted procurement selection for cosmetic, pharmaceutical, or beverage formulations that require the functional properties of vanillin but strictly prohibit the use of ethanol, propylene glycol, or other organic co-solvents .

Enzyme-Triggered Controlled Release Systems

Glucovanillin's stability in the absence of β-glucosidase allows it to be used in targeted release formulations. It is procured for delayed-release cosmetics and active packaging where the release of the antioxidant and aromatic aglycone is triggered only by specific enzymatic or microbial activity [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types